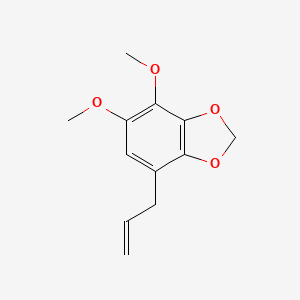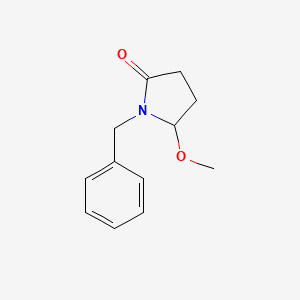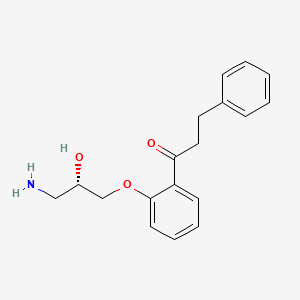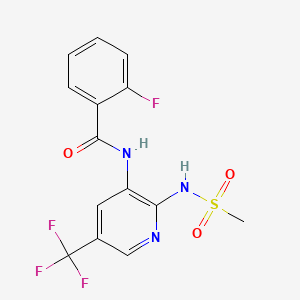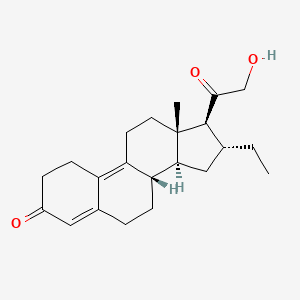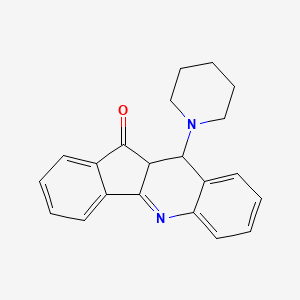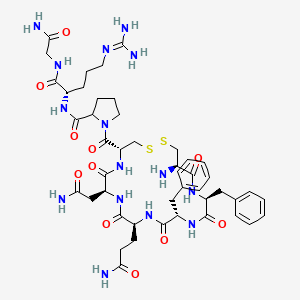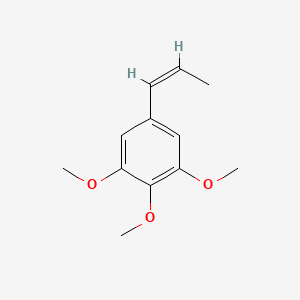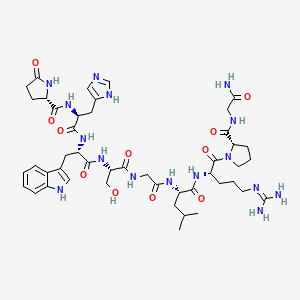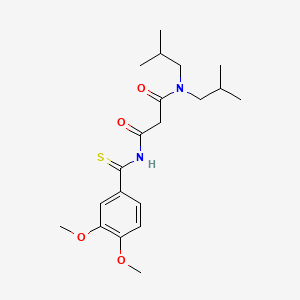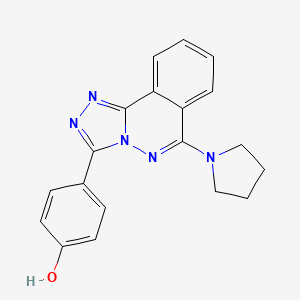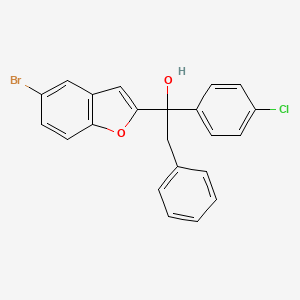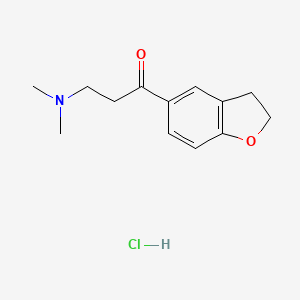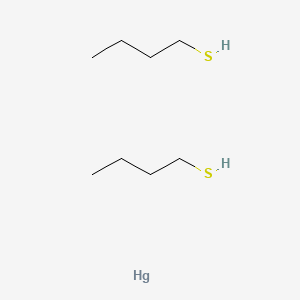
Bis(butylthio)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butylthio)mercury is an organomercury compound with the chemical formula ( \text{C}8\text{H}{18}\text{HgS}_2 ) It is characterized by the presence of two butylthio groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:
Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.
Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(butylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.
Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.
Substitution: The butylthio groups can be substituted with other thiol groups or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Mercury sulfide and butyl sulfoxide.
Reduction: Elemental mercury and butylthiol.
Substitution: New organomercury compounds with different thiol or ligand groups.
Applications De Recherche Scientifique
Bis(butylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mécanisme D'action
The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tert-butylthio)mercury: Similar structure but with tert-butyl groups instead of butyl groups.
Bis(phenylthio)mercury: Contains phenylthio groups instead of butylthio groups.
Bis(methylthio)mercury: Features methylthio groups instead of butylthio groups.
Uniqueness
Bis(butylthio)mercury is unique due to its specific butylthio groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis, catalysis, and biological studies.
Propriétés
Numéro CAS |
23601-34-5 |
|---|---|
Formule moléculaire |
C8H20HgS2 |
Poids moléculaire |
381.0 g/mol |
Nom IUPAC |
butane-1-thiol;mercury |
InChI |
InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3; |
Clé InChI |
AEJVHAVTEZQTOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCS.CCCCS.[Hg] |
Numéros CAS associés |
109-79-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


